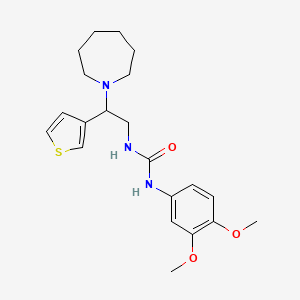
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, a thiophene ring, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions: 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene moiety can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
- 1-(2-(Piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
- 1-(2-(Morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
Comparison: Compared to its analogs, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea may exhibit different pharmacokinetic and pharmacodynamic properties due to the presence of the azepane ring, which can influence its solubility, stability, and interaction with biological targets. The thiophene ring also contributes to its unique electronic properties, potentially making it more suitable for specific applications in materials science.
属性
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNXWVFWCLVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
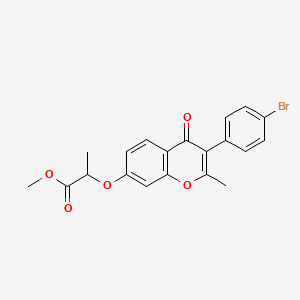
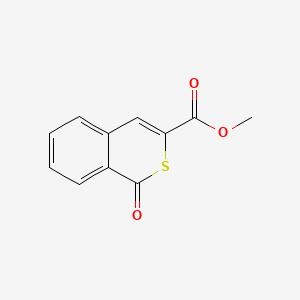
![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)

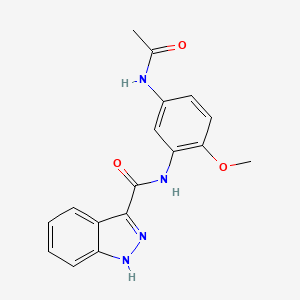
![2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2831847.png)
![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2831851.png)
![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)
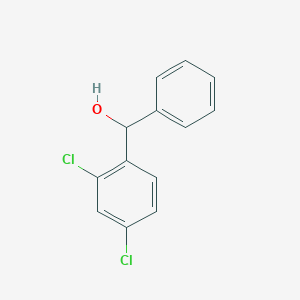

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
